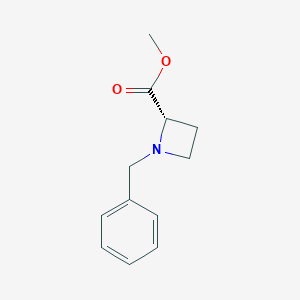

methyl (2S)-1-benzylazetidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a discussion of how the compound can be synthesized. This could include the starting materials, the type of reaction, and the conditions under which the reaction takes place .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine a compound’s structure .Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .科学的研究の応用

Synthesis Routes and Derivatives

Efficient Route to (S)-Azetidine-2-carboxylic Acid : An efficient route to (S)-azetidine-2-carboxylic acid with >99.9% ee was established, showcasing the importance of methyl (2S)-1-benzylazetidine-2-carboxylate in synthesizing high-purity compounds (Futamura et al., 2005).

Enantioselective Biotransformations : Research demonstrated the use of racemic 1-benzylazetidine-2-carbonitriles in enantioselective biotransformations to afford azetidine-2-carboxylic acids and their amide derivatives, highlighting the versatility of this compound in biocatalytic reactions (Leng et al., 2009).

Dealkoxycarbonylation Mechanisms : A study on the reaction of dimethyl 2-(1-benzylazetidin-3-yl)propane-1,3-dioate provided insights into different mechanisms for the dealkoxycarbonylation of a 2-(3-azetidinyl)malonate by chloride and cyanide (Gilligan & Krenitsky, 1994).

Chemical Transformations and Synthesis

Ring Expansion and Alkaloid Synthesis : The use of azetidinecarboxylate esters in ring expansion and the synthesis of pyrrolizidine alkaloids, such as turneforcidine and platynecine, is a significant application (Vanecko & West, 2005).

Synthesis of Benzodiazepine Derivatives : A method for synthesizing novel 1,4-benzodiazepine derivatives using methyl 1-arylaziridine-2-carboxylates, demonstrating the compound's utility in creating complex chemical structures (Wang et al., 2008).

Preparation of Enantiopure Nonnatural Amino Acids : The compound played a role in obtaining enantiopure unactivated aziridine-2-carboxamides, which are pivotal in the synthesis of nonnatural amino acids and vic-diamines (Morán-Ramallal et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (2S)-1-benzylazetidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFWKWHYDAMKP-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-1-benzylazetidine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)